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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the safety profile of the novel antimalarial candidate (Rac)-ACT-
451840 against other emerging antimalarial agents. This document synthesizes preclinical and
clinical data to offer an objective overview of the compound's performance.

(Rac)-ACT-451840, a novel antimalarial compound, has demonstrated a generally favorable
safety profile in both preclinical and early clinical studies. This guide offers a detailed
comparison with other contemporary antimalarials in clinical development, including
cipargamin, ganaplacide, and M5717, to provide a comprehensive understanding of its relative
safety.

Comparative Analysis of Adverse Events

The safety profiles of (Rac)-ACT-451840 and its comparators have been evaluated in Phase |
and Phase Il clinical trials. The following table summarizes the incidence of treatment-emergent
adverse events (TEAES) observed in these studies.
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(Rac)-ACT- ] . ]
Adverse Event Cipargamin Ganaplacide M5717 (Phase
451840 (Phase
Category ) (Phase Il) (Phase ll) 1)
Headache,
Headache, o Oral
Most Common Dizziness, Headache, ]
Nausea, ] hypoesthesia,
AEs N Nausea, Semen Malaria o
Vomiting Blurred vision

discoloration

Dose-dependent

) 2/30 subjects in increase, all
Incidence of )
the 50mg dose -~ Headache: 14% -  subjects at
Most Common Not specified
AE group reported 28%[1][2] 1800mg and
s
AEs 2100mg doses
reported AES[3]
Transient,
asymptomatic
) liver function test
Serious Adverse No SAEs ) No drug-related No SAEs
(LFT) elevations
Events (SAES) reported ] SAEs reported[8]  reported[3]
(Grade 2-3) in
some patients[4]
(5161171
Dosing
N Study terminated suspended at
0

Discontinuation
due to AEs

discontinuations

reported

early in one trial
due to LFT

abnormalities[7]

Not specified

highest doses
due to
neurological
AEs[3]

Preclinical Safety Profile

Preclinical safety evaluations of (Rac)-ACT-451840 and comparator compounds were

conducted in compliance with Good Laboratory Practice (GLP) and International Council for

Harmonisation (ICH) guidelines.
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Preclinical
(Rac)-ACT- . . .
Safety Cipargamin Ganaplacide M5717
451840
Assessment
Species Rat, Dog Rat, Dog Not specified Not specified
Good safety
profile with no No adverse
effects on central  events or
nervous, histopathological  Safety profile Acceptable
o respiratory, or findings at doses  comparable to safety profile
Key Findings _ ) ) )
cardiovascular 10-20 times the the reference predicted in
systems at high efficacious compound.[10] humans.

doses. No

genotoxicity

concentration in
rats.[7]

observed.[8][9]

Experimental Protocols
Preclinical Toxicology Studies

Standard preclinical toxicology programs for novel antimalarial drugs are designed to identify
potential target organs for toxicity, establish a safe starting dose for human trials, and identify
parameters for clinical monitoring. These programs typically adhere to ICH guidelines S6(R1)
and M3(R2) and involve studies in at least two mammalian species (one rodent and one non-
rodent).

¢ Single-Dose and Repeat-Dose Toxicity: These studies evaluate the potential toxicity of the
compound after a single administration and after repeated daily or intermittent dosing over a
specified period (e.g., 28 days). Key assessments include clinical observations, body weight,
food consumption, hematology, clinical chemistry, urinalysis, and histopathological
examination of tissues. For (Rac)-ACT-451840, 4-week toxicology studies were conducted in
rats and dogs.[11]

o Safety Pharmacology: These studies investigate the potential undesirable effects of the
compound on vital physiological functions. The core battery of tests typically includes
assessment of the central nervous, cardiovascular, and respiratory systems.
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o Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the
compound to induce genetic mutations or chromosomal damage. For (Rac)-ACT-451840,
these included a reverse mutation test, a chromosome aberration study, and an in vivo
micronucleus test.[8]

» Reproductive and Developmental Toxicity: These studies evaluate the potential effects of the
compound on fertility, embryonic and fetal development, and pre- and postnatal
development.

Clinical Trial Safety Monitoring

Safety monitoring in clinical trials for antimalarial drugs is a critical component of the study
design, adhering to Good Clinical Practice (GCP) guidelines.

e Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, regardless of their
perceived relationship to the study drug. Serious Adverse Events (SAES) are reported to
regulatory authorities and ethics committees within a specified timeframe. The severity of
AEs is typically graded using a standardized system such as the Common Terminology
Criteria for Adverse Events (CTCAE).

e Laboratory Safety Tests: Regular monitoring of hematology, clinical chemistry (including liver
and renal function tests), and urinalysis is conducted to detect any drug-induced
abnormalities. For trials involving cipargamin, there was a particular focus on monitoring liver
function tests due to preclinical signals.[4][5][6][7]

« Vital Signs and Electrocardiograms (ECGs): Regular monitoring of vital signs (blood
pressure, heart rate, respiratory rate, and temperature) and ECGs is performed to assess
cardiovascular safety.

o Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to
review accumulating safety data and make recommendations regarding the continuation,
modification, or termination of the trial.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and safety assessment processes, the following
diagrams are provided.
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Preclinical Safety Assessment Workflow for (Rac)-ACT-451840
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Preclinical safety assessment workflow for novel antimalarials.
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Proposed Mechanism of Action of Cipargamin
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Proposed mechanism of action of Cipargamin via PfATP4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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